molecular formula C14H16FN3O2 B6529751 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide CAS No. 1020454-57-2

1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B6529751
CAS No.: 1020454-57-2
M. Wt: 277.29 g/mol
InChI Key: OWPPAQLEUQKAKJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a propyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using methanol or a methoxy-containing reagent.

    N-propylation: The propyl group can be introduced through an N-alkylation reaction using a propyl halide or a similar reagent.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to produce larger quantities.

Chemical Reactions Analysis

1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyrazole ring.

Scientific Research Applications

    Medicinal Chemistry: The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

    Agriculture: The compound has been studied for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound has been explored for its potential use in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxamide: This compound has a similar structure but lacks the methoxy and propyl groups. It may have different biological activities and properties.

    1-(4-chlorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide: This compound has a similar structure but contains a chlorophenyl group instead of a fluorophenyl group. It may have different reactivity and biological activities.

    1-(4-fluorophenyl)-4-methoxy-N-ethyl-1H-pyrazole-3-carboxamide: This compound has a similar structure but contains an ethyl group instead of a propyl group. It may have different pharmacokinetic properties and biological activities.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-propylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-3-8-16-14(19)13-12(20-2)9-18(17-13)11-6-4-10(15)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPPAQLEUQKAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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